2-(2-Chloro-6-fluorophenyl)pyrrolidine
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Overview
Description
(2R)-2-(2-CHLORO-6-FLUOROPHENYL)PYRROLIDINE is a chiral pyrrolidine derivative characterized by the presence of a 2-chloro-6-fluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-CHLORO-6-FLUOROPHENYL)PYRROLIDINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoroaniline and ®-pyrrolidine.
Reaction Conditions: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using various reagents and catalysts under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-CHLORO-6-FLUOROPHENYL)PYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the aromatic ring or the pyrrolidine moiety.
Substitution: The chloro and fluoro groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-CHLORO-6-FLUOROPHENYL)PYRROLIDINE would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-CHLORO-6-FLUOROPHENYL)PYRROLIDINE: The enantiomer of the compound, which may have different biological activities.
2-(2-CHLORO-6-FLUOROPHENYL)PYRROLIDINE: Without the chiral center, this compound may exhibit different chemical and biological properties.
Other halogenated pyrrolidines: Compounds with similar structures but different halogen substituents.
Uniqueness
The unique combination of the chiral pyrrolidine ring and the 2-chloro-6-fluorophenyl group makes (2R)-2-(2-CHLORO-6-FLUOROPHENYL)PYRROLIDINE distinct in terms of its chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFPAYZSIJRSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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